25C-NBOH (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

25C-NBOH is classified as a phenethylamine with proposed hallucinogenic properties based on its derivation from 2C-C and structural similarity to 25C-NBOMe . It is a known hallucinogen that stimulates monoamine receptor activity while inhibiting the re-uptake of serotonin and norepinephrine .

Synthesis Analysis

In 2019, Ng et al. developed and validated a method for the simultaneous analysis of synthetic hallucinogens including 25C-NBOH . Another study reported the identification and structural elucidation of three new NBOHs detected in seized blotter papers: 25B-NBOH, 25C-NBOH, and 25E-NBOH .

Molecular Structure Analysis

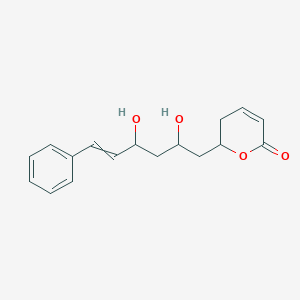

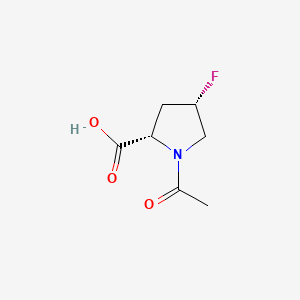

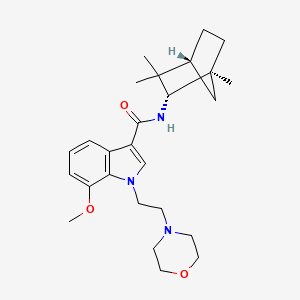

25C-NBOH is a derivative of 2C-C having an N-(2-hydroxybenzyl) addition at the amine . It is comprised of a phenyl ring, two carbon chain, and amine moiety .

Chemical Reactions Analysis

25C-NBOH undergoes degradation under routine Gas Chromatography (GC) conditions, as well as other NBOH’s substances, into 2C-C . An alternative method proposed for reliable identification of 25I-NBOH using GC/MS may be used for 25C-NBOH analysis .

Physical And Chemical Properties Analysis

The molecular weight of 25C-NBOH is 358.3 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 7 . The topological polar surface area is 50.7 Ų .

Wissenschaftliche Forschungsanwendungen

Hallucinogenic Research

25C-NBOH is classified as a phenethylamine with proposed hallucinogenic properties . It’s derived from 2C-C and has structural similarity to 25C-NBOMe . This makes it a valuable compound for studying hallucinogenic effects and understanding the mechanisms of hallucinogens.

Neurotransmitter Studies

25C-NBOH has similar serotonin receptor affinity to the better-known compound 25C-NBOMe . This makes it useful in studying the serotonin system in the brain, which is implicated in mood regulation, sleep, and cognition among other functions .

Drug Abuse Research

Phenethylamines, including 25C-NBOH, have been associated with adverse events, including deaths . Studying 25C-NBOH can provide insights into the risks and effects of drug abuse, potentially leading to better prevention and treatment strategies .

Forensic Analysis

25C-NBOH can be identified in seized material using Gas Chromatography Mass Spectrometry (GC-MS) . It’s useful in forensic analysis to identify the presence of this and similar substances in seized materials .

Analytical Chemistry

25C-NBOH undergoes degradation under routine Gas Chromatography (GC) conditions, into 2C-C . An alternative method proposed for reliable identification of 25I-NBOH using GC/MS may be used for 25C-NBOH analysis . This makes it a valuable compound for developing and testing new analytical methods .

Legal and Regulatory Studies

The legal status of 25C-NBOH varies by country . In the UK, it’s a Class A drug . Studying 25C-NBOH can provide insights into the effects of drug policy and regulation .

Wirkmechanismus

Target of Action

The primary target of 25C-NBOH (hydrochloride) is the serotonin 2A receptor (5-HT2A receptor) . This receptor is a subtype of the serotonin receptor, which plays a key role in the function and distribution of serotonin in the brain .

Mode of Action

25C-NBOH (hydrochloride) acts as a potent agonist at the 5-HT2A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 25C-NBOH (hydrochloride) binds to the 5-HT2A receptor, triggering a response .

Biochemical Pathways

Upon binding to the 5-HT2A receptor, 25C-NBOH (hydrochloride) stimulates monoamine receptor activity while inhibiting the re-uptake of serotonin . This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonin signaling .

Pharmacokinetics

It is known that the compound undergoes degradation under routine gas chromatography (gc) conditions .

Result of Action

The result of 25C-NBOH (hydrochloride)'s action is a potent hallucinogenic effect . This is due to its interaction with the 5-HT2A receptor, which is known to be involved in cognitive processes in the prefrontal cortex, including working memory, attention, and cognitive flexibility .

Action Environment

The action, efficacy, and stability of 25C-NBOH (hydrochloride) can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH conditions . Additionally, individual factors such as the user’s metabolic rate and the presence of other substances can also influence the compound’s effects .

Eigenschaften

IUPAC Name |

2-[[2-(4-chloro-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSWPCDXODCJBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346409 |

Source

|

| Record name | 25C-NBOH hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1539266-20-0 |

Source

|

| Record name | 25C-NBOH hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[2-13C]Erythro-pent-2-ulose](/img/structure/B592948.png)